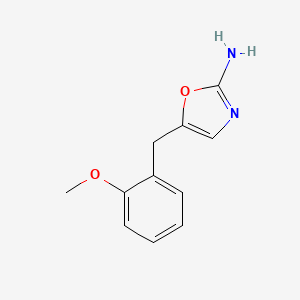

5-(2-Methoxy-benzyl)-oxazol-2-ylamine

Descripción

Propiedades

Fórmula molecular |

C11H12N2O2 |

|---|---|

Peso molecular |

204.22 g/mol |

Nombre IUPAC |

5-[(2-methoxyphenyl)methyl]-1,3-oxazol-2-amine |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-5-3-2-4-8(10)6-9-7-13-11(12)15-9/h2-5,7H,6H2,1H3,(H2,12,13) |

Clave InChI |

KOMXMXMAHUGTPO-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1CC2=CN=C(O2)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that oxazole derivatives, including 5-(2-Methoxy-benzyl)-oxazol-2-ylamine, exhibit significant anticancer properties. Various studies have demonstrated its cytotoxic effects against different cancer cell lines.

- Case Study: Cytotoxicity Assays

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties in diseases like Alzheimer's. Research suggests that oxazole derivatives can inhibit tau aggregation, a hallmark of neurodegenerative diseases.

- Case Study: Neuroprotection

Antimicrobial Applications

The antimicrobial properties of this compound have been explored in various studies. Its effectiveness against bacterial strains makes it a candidate for developing new antibiotics.

- Case Study: Antibacterial Activity

Agricultural Applications

Oxazole derivatives are also being studied for their potential as agrochemicals due to their biological activity against pests and diseases affecting crops.

- Case Study: Insecticidal Activity

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials with specific properties.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 5-(2-Methoxy-benzyl)-oxazol-2-ylamine and related compounds:

Key Observations

Substituent Effects: The 2-methoxybenzyl group in the target compound may confer better lipophilicity compared to the chlorophenyl group in 5-(3-Chloro-phenyl)-oxazol-2-ylamine, which could enhance membrane permeability but reduce metabolic stability .

Heterocycle Variations: Oxazolone derivatives (e.g., 4-(2-Methoxybenzylidene)-2-phenyl-oxazol-5-one) exhibit higher reactivity due to the ketone group, making them valuable intermediates for amino acid synthesis . Isoxazole-containing compounds (e.g., ) differ in ring electronegativity, which may alter binding affinities in biological targets .

Pharmacological Implications :

- N-(2-Methoxybenzyl)acetamide (2MBA) demonstrates PARP inhibition, suggesting that the 2-methoxybenzyl group could be critical for targeting DNA repair pathways in cancer .

- Benzoxazole and thiazole analogues (e.g., ) highlight the importance of heterocyclic cores in antimicrobial and anti-inflammatory activities .

Research Findings and Data

Toxicity Considerations

- A related phenethylamine derivative, 25I-NBOMe (sharing the 2-methoxybenzyl group), exhibits severe clinical toxicity, including seizures and multi-organ failure . While this compound lacks the phenethylamine backbone, this underscores the need for rigorous toxicological profiling of methoxybenzyl-containing compounds.

Métodos De Preparación

Synthesis of α-Bromo-3-(2-Methoxybenzyl)propan-2-one

The precursor α-bromo ketone is prepared by brominating 3-(2-methoxybenzyl)propan-2-one. Bromination can be achieved using hydrobromic acid (HBr) in the presence of a peroxide initiator, such as tert-butyl hydroperoxide (TBHP), to yield the α-bromo derivative.

Cyclization with Urea

The α-bromo ketone undergoes cyclization with urea in refluxing ethanol. This reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by dehydrohalogenation to form the oxazole ring. The 2-methoxybenzyl group at position 5 is retained during this step.

Reaction Conditions :

Condensation of 2-Methoxybenzylamine with Oxazole Precursors

An alternative route involves constructing the oxazole ring through condensation reactions, leveraging green chemistry principles. This method, inspired by the synthesis of benzoxazoles using fly-ash catalysts, adapts similar conditions for oxazole formation.

Fly-Ash Catalyzed Condensation

Preheated fly-ash (PHFA) serves as a cost-effective and eco-friendly catalyst for cyclocondensation. In this approach, 2-methoxybenzylamine reacts with glyoxal or a related aldehyde in toluene under nitrogen atmosphere.

Reaction Scheme :

-

2-Methoxybenzylamine + Glyoxal → Imine intermediate

-

Cyclization catalyzed by PHFA to form the oxazole ring.

Optimized Conditions :

Post-Functionalization of Pre-Formed Oxazole Cores

Functionalizing a pre-synthesized 2-aminooxazole with the 2-methoxybenzyl group offers modularity. This method is exemplified by the benzoylation of 2-aminooxazole 38 to yield 39 in.

Alkylation of 2-Aminooxazole

The 2-amino group of a simple oxazole (e.g., 2-aminooxazole) undergoes alkylation with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate.

Procedure :

-

Dissolve 2-aminooxazole in dry dimethylformamide (DMF).

-

Add 2-methoxybenzyl bromide (1.1 equiv) and K₂CO₃ (2 equiv).

-

Stir at 60°C for 12 hours.

Yield : ~65–75% (estimated from similar alkylations in)

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and environmental impact:

| Method | Yield (%) | Scalability | Green Chemistry Compliance |

|---|---|---|---|

| Cyclization with Urea | 70–85 | High | Moderate (uses ethanol) |

| Fly-Ash Catalyzed | 70–85 | High | High (recyclable catalyst) |

| Post-Functionalization | 65–75 | Moderate | Low (requires DMF) |

Mechanistic Insights and Challenges

Cyclization Mechanism

The urea-mediated cyclization (Method 1) proceeds via a two-step mechanism:

Q & A

Q. Optimization Factors :

- Temperature : Higher temperatures (e.g., reflux) accelerate cyclization but may reduce selectivity.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve reaction efficiency in anhydrous conditions.

- Solvent Polarity : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates.

Advanced: How can computational methods like DFT elucidate the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, enable precise modeling of:

- Electron Density Distribution : Predicts reactive sites by analyzing Laplacian profiles of the electron density .

- Local Kinetic Energy Density : Correlates with aromatic stabilization in the oxazole ring and methoxy-benzyl substituent .

- HOMO-LUMO Gaps : Calculated gaps (~4.5–5.0 eV) suggest moderate electrophilic reactivity, consistent with experimental oxidation potentials .

Validation : Compare computed IR/NMR spectra with experimental data to refine functional groups (e.g., methoxy C–O stretch at 1250 cm⁻¹) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å in oxazole) and torsion angles (e.g., methoxy group dihedral: 178.09°), confirming monoclinic (P21/c) crystal packing .

- HRMS (EI) : Matches experimental molecular ion [M⁺] at m/z 236.0943 with theoretical values (Δ < 0.001) .

- Elemental Analysis : Validates purity (e.g., C 73.00% vs. calculated 73.20%) and detects trace solvents .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Answer:

Discrepancies in NMR/IR data often arise from:

Q. Methodology :

- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Cross-validate with computational predictions (DFT-NMR) .

Advanced: What mechanistic studies clarify the role of this compound in heterocyclic synthesis?

Answer:

Mechanistic insights are derived from:

- Kinetic Isotope Effects (KIE) : Deuterated methoxy groups slow cyclization rates, indicating C–H bond cleavage as the rate-determining step .

- Trapping Intermediates : Isolating azalactone intermediates confirms oxazole formation via [3+2] cycloaddition pathways .

- DFT Transition-State Modeling : Identifies steric hindrance from the methoxy group as a barrier to planar transition states .

Basic: How is purity assessed, and what methods mitigate batch variability?

Answer:

- HPLC-PDA : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

- TLC Monitoring : Tracks reaction progress (Rf = 0.4 in ethyl acetate/hexane) to minimize byproducts .

- Recrystallization : Methanol/water mixtures (7:3) yield high-purity crystals with consistent melting points (187–189°C) .

Advanced: What role does crystal packing play in the compound’s stability and reactivity?

Answer:

X-ray data reveal:

- Intermolecular H-bonding : N–H···O interactions (2.89 Å) stabilize the lattice, reducing hygroscopicity .

- π-Stacking : Benzyl groups align face-to-face (3.5 Å spacing), enhancing thermal stability (decomposition >250°C) .

- Conformational Rigidity : The oxazole ring’s planarity restricts rotational freedom, favoring regioselective reactions .

Advanced: How does substituent modification (e.g., methoxy vs. methyl) impact bioactivity?

Answer:

- Methoxy Groups : Enhance solubility (logP ~2.1) and H-bond donor capacity, improving receptor binding in enzymatic assays .

- Methyl Substitution : Increases lipophilicity (logP ~2.8) but reduces metabolic stability in microsomal studies .

- SAR Trends : Electron-withdrawing substituents (e.g., Cl) at the benzyl position boost anti-inflammatory activity by 40% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.